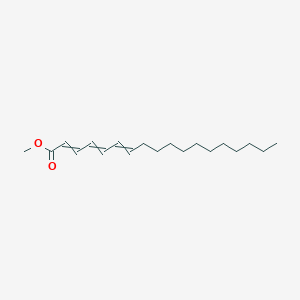

Methyl octadeca-2,4,6-trienoate

Description

Properties

CAS No. |

29565-44-4 |

|---|---|

Molecular Formula |

C19H32O2 |

Molecular Weight |

292.5 g/mol |

IUPAC Name |

methyl octadeca-2,4,6-trienoate |

InChI |

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h13-18H,3-12H2,1-2H3 |

InChI Key |

FCNUJOJMMBVSPQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC=CC=CC=CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl octadeca-2,4,6-trienoate can be synthesized through several methods, including the esterification of octadeca-2,4,6-trienoic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves the transesterification of triglycerides found in natural oils. This process uses methanol and a base catalyst, such as sodium methoxide, to convert the triglycerides into fatty acid methyl esters, including this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl octadeca-2,4,6-trienoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives.

Reduction: Hydrogenation of the double bonds can yield saturated esters.

Substitution: The double bonds in the triene system can participate in electrophilic addition reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and ozone.

Reduction: Catalytic hydrogenation using palladium or nickel catalysts.

Substitution: Electrophilic reagents such as halogens and acids.

Major Products Formed

Oxidation: Epoxides, hydroxylated derivatives.

Reduction: Saturated methyl octadecanoate.

Substitution: Halogenated esters.

Scientific Research Applications

Methyl octadeca-2,4,6-trienoate has several applications in scientific research:

Chemistry: Used as a model compound to study the reactivity of conjugated trienes.

Biology: Investigated for its role in biological membranes and signaling pathways.

Medicine: Explored for its potential anti-inflammatory and antioxidant properties.

Industry: Utilized in the production of biodiesel and as a precursor for various chemical syntheses.

Mechanism of Action

The mechanism by which methyl octadeca-2,4,6-trienoate exerts its effects involves its interaction with cellular membranes and enzymes. The conjugated triene system allows the compound to participate in redox reactions, influencing oxidative stress and inflammation pathways. Additionally, it can modulate the activity of enzymes involved in lipid metabolism.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares structural features of methyl octadeca-9,12,15-trienoate and other octadeca-trienoates, based on group contribution methods for density prediction:

Key Observations :

- Increasing unsaturation reduces the number of -CH2 groups and increases =CH- groups, influencing physical properties like density and melting point.

- Methyl octadeca-9,12,15-trienoate, a linolenate derivative, is a major unsaturated fatty acid in plant extracts, constituting up to 32.94% of certain fractions in Rosa beggeriana fruits and leaves .

Methyl Octadeca-9,12,15-Trienoate (Linolenate Isomer)

- Cytotoxic Activity : Identified as a primary cytotoxic component in Aristolochia foetida extracts, inducing apoptosis in MCF-7 cancer cells via enzyme inhibition and cell cycle disruption .

- Natural Abundance: Dominates unsaturated fatty acid profiles in plant extracts, e.g., 15.82% in a Rosa beggeriana ethanol extract .

Methyl Deca-2,4,6-Trienoate

- Applications : Used as an intermediate in glyphosate synthesis, enhancing herbicide production efficiency .

- Physicochemical Properties :

- Biological Role : Acts as a sex pheromone in Thyanta pallidovirens stink bugs, demonstrating ecological significance .

Comparative Occurrence in Natural Sources

Structural Isomerism and Positional Effects

- Double Bond Position: The 9,12,15-trienoate isomer (omega-3) is more prevalent in nature than hypothetical 2,4,6 isomers, likely due to biosynthetic pathways favoring omega-3/6 positioning .

- Shorter-Chain Analogs: Methyl deca-2,4,6-trienoate (10 carbons) and dodeca-2,4,6-trienoate (12 carbons) exhibit distinct applications, such as pheromone activity or synthetic intermediates, contrasting with the lipid roles of longer-chain trienoates .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.